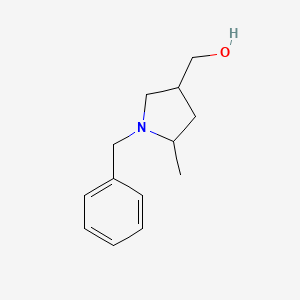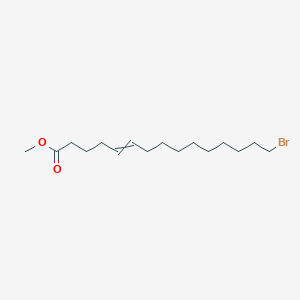
7-Ethenylpentadec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenylpentadec-7-ene is an organic compound with the molecular formula C₁₇H₃₂ . It is characterized by a long carbon chain with a double bond at the seventh carbon and an ethenyl group attached to the same carbon. This compound is part of the alkene family, known for its unsaturated nature due to the presence of carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenylpentadec-7-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as long-chain alkenes.
Reaction Conditions: The reaction conditions often involve the use of catalysts like palladium or nickel to facilitate the addition of the ethenyl group to the seventh carbon of the pentadecene chain.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired compound is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethenylpentadec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the double bonds into single bonds using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halogens, hydroxyl groups.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Halogenated Compounds: Produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Ethenylpentadec-7-ene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 7-Ethenylpentadec-7-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unsaturated nature allows it to participate in various biochemical pathways, potentially modulating the activity of specific enzymes or receptors involved in lipid metabolism and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
7-Pentadecene: Similar in structure but lacks the ethenyl group.
3-Hexyl-1,3-undecadiene: Another long-chain alkene with different positioning of double bonds.
Uniqueness: 7-Ethenylpentadec-7-ene is unique due to the presence of both a double bond and an ethenyl group at the seventh carbon, which imparts distinct chemical reactivity and potential biological activity compared to other similar long-chain alkenes.
Eigenschaften
CAS-Nummer |
919076-54-3 |
|---|---|
Molekularformel |
C17H32 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
7-ethenylpentadec-7-ene |
InChI |
InChI=1S/C17H32/c1-4-7-9-11-12-14-16-17(6-3)15-13-10-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
InChI-Schlüssel |
LDNLNYVOOROSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(CCCCCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


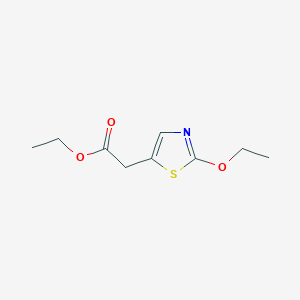
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
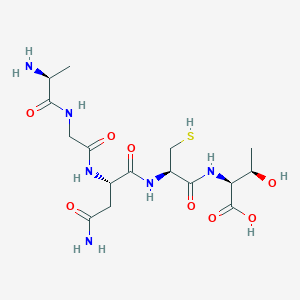
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
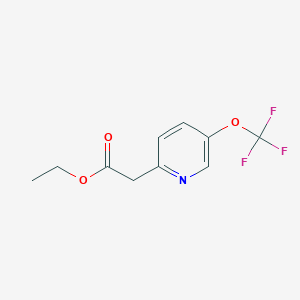
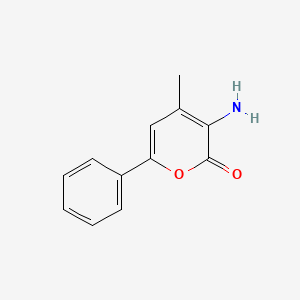

![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
